2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(tetrazol-2-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,9-6-11-4-2-1-3-5-11)14-7-8-16-13-10-12-15-16/h1-6,9-10,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXRVWKZCOSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2N=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell.
Biologische Aktivität
2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide is a sulfonamide compound featuring a tetrazole moiety, which has gained attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide is . The structure includes a phenyl group and a tetrazole ring, which are known to influence biological activity significantly. The sulfonamide group contributes to its pharmacological properties by enhancing solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors. For instance, they can inhibit carbonic anhydrases and other metalloproteinases, which are involved in various physiological processes.
- Receptor Modulation : The tetrazole moiety can interact with specific receptors in the body. Research indicates that compounds containing tetrazoles can act as antagonists for angiotensin II receptors (AT1), impacting blood pressure regulation .
- Anti-inflammatory Effects : Some studies suggest that derivatives of sulfonamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antihypertensive Activity
A study demonstrated that derivatives similar to 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide showed significant antihypertensive effects through non-competitive inhibition of AT1 receptors. This was evidenced by dose-dependent reductions in blood pressure in animal models .
Anti-inflammatory Activity
Research has shown that this compound can inhibit the activity of Lck kinase, a critical player in T-cell activation and inflammation. In vitro assays indicated a marked reduction in TNF-alpha production when treated with the compound .
Antitumor Activity
In vitro studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide demonstrated significant antiproliferative activity against A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound’s structural uniqueness lies in its combination of sulfonamide, tetrazole, and ethene groups. Comparisons with key analogues are outlined below:
Key Observations :
- Tetrazole vs. Amine Moieties : The target’s tetrazole group may enhance metabolic stability compared to the piperidine/morpholine groups in bicycloheptane antagonists (5a–f). However, the latter exhibit proven NMDA receptor antagonism with micromolar binding .
- Sulfonamide Functionality : Unlike pesticidal sulfonylureas (e.g., metsulfuron), the target’s sulfonamide is adjacent to a phenyl-ethene group, suggesting divergent applications (e.g., CNS vs. agrochemical) .
Functional Comparisons
- NMDA Receptor Antagonists : Bicycloheptane derivatives (5a–f) and memantine show neuroprotective effects at micromolar concentrations. The target compound’s sulfonamide-tetrazole combination could modulate receptor affinity but requires empirical validation .
- Toxicity Profiles : Bicycloheptane analogues exhibit concentration-dependent toxicity in MDCK cells (>100 µM), similar to memantine. The tetrazole group’s impact on cytotoxicity remains unstudied but may differ due to altered metabolic pathways .
- Synthetic Accessibility : The target compound’s synthesis likely involves more steps than memantine or bicycloheptane amines, given the tetrazole and sulfonamide groups. This could limit scalability compared to triazine-based sulfonylureas .
Q & A
Q. What are the standard synthetic protocols for 2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonamide bond formation and cyclization for tetrazole ring assembly. Key steps include:
- Sulfonylation : Reacting ethene sulfonyl chloride with a tetrazole-containing amine precursor under anhydrous conditions.
- Tetrazole formation : Using sodium azide and ammonium chloride in a dipolar cycloaddition reaction.
- Purification : Recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating high-purity intermediates .
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, 2h | 78 | >95% |
| Tetrazole cyclization | DMF, 100°C, 12h | 65 | >90% |
| Final purification | Ethyl acetate/hexane (3:7) | 85 | >99% |
Q. What in vitro assays are recommended for preliminary screening of biological activity?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase-2 (COX-2) inhibition, given the sulfonamide group’s affinity for metalloenzymes .
Q. Which analytical techniques are essential for structural validation?
- NMR : H and C NMR to confirm sulfonamide linkage and tetrazole ring protons (δ 8.5–9.0 ppm) .
- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 357.12) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for tetrazole cyclization, reducing side products .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .
- Formulation studies : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Dose-response recalibration : Adjust in vivo dosing based on plasma protein binding (SPR analysis) .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate interactions with COX-2 (PDB ID 5KIR) to identify sulfonamide binding pockets .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. What structural modifications enhance selectivity for target enzymes?
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve COX-2 inhibition (see Table 2 ) .
- Bioisosteric replacement : Substitute tetrazole with 1,2,4-triazole to assess impact on potency .
Table 2: Impact of Substituents on COX-2 IC
| Substituent | IC (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| -H (Parent) | 120 | 15:1 |
| -CF | 45 | 32:1 |
| -OCH | 200 | 8:1 |
Q. How should stability studies be designed to predict shelf-life under varying conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- HPLC-MS monitoring : Track degradation products (e.g., sulfonic acid derivatives) over 4-week periods .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Material science : Use as a ligand for metal-organic frameworks (MOFs) due to sulfonamide’s chelation capacity .
- Environmental chemistry : Study adsorption onto activated carbon for wastewater contaminant removal .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
